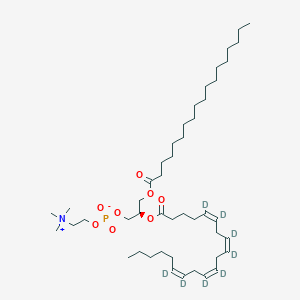![molecular formula C15H15NO2 B570790 (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol CAS No. 116198-47-1](/img/structure/B570790.png)
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is a heterocyclic compound that features a naphthoxazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of naphthol derivatives with amines in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
作用機序
The mechanism of action of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Thiophene derivatives: These heterocyclic compounds also display a range of biological activities and are used in similar applications.
Uniqueness
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is unique due to its specific naphthoxazine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
116198-47-1 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.29 |
IUPAC名 |
4-propylbenzo[g][1,4]benzoxazin-9-ol |
InChI |
InChI=1S/C15H15NO2/c1-2-6-16-7-8-18-15-10-12-11(9-13(15)16)4-3-5-14(12)17/h3-5,7-10,17H,2,6H2,1H3 |
InChIキー |
BFQKRYLOCNUQMU-UHFFFAOYSA-N |
SMILES |
CCCN1C=COC2=C1C=C3C=CC=C(C3=C2)O |
同義語 |
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



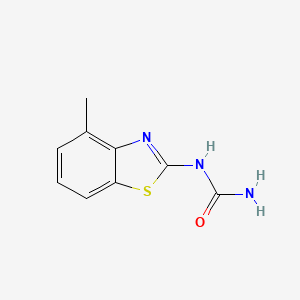
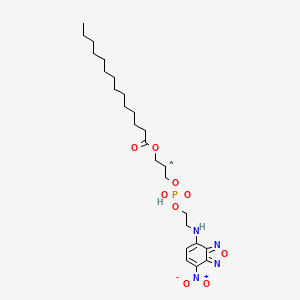
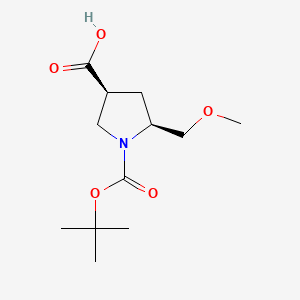
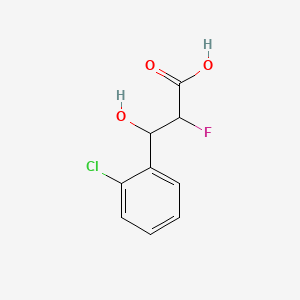
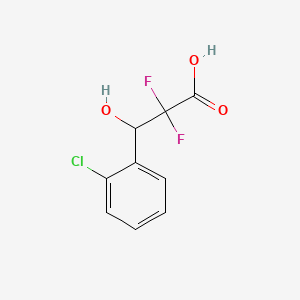


![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)

